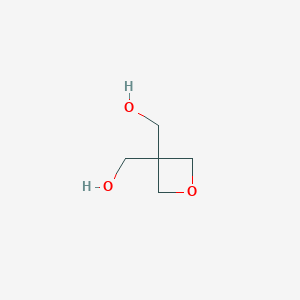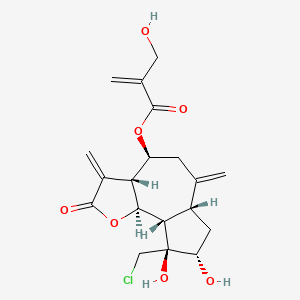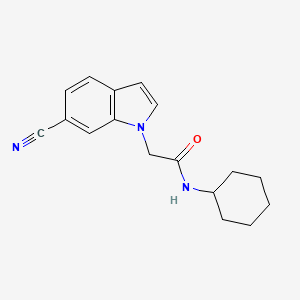
2-(6-cyano-1-indolyl)-N-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-cyano-1-indolyl)-N-cyclohexylacetamide is a member of indoles.
Aplicaciones Científicas De Investigación
Antidiabetic Potential
The compound's relevance in antidiabetic research was highlighted in a study by Nazir et al. (2018), where various N-substituted derivatives, including those related to 2-(6-cyano-1-indolyl)-N-cyclohexylacetamide, demonstrated significant antidiabetic potential through α-glucosidase enzyme inhibition. The compounds exhibited low cytotoxicity and good to moderate inhibition potential, suggesting their potential as lead molecules in antidiabetic research (Nazir et al., 2018).
Anticancer Activity
Kumar et al. (2014) explored the synthesis of α-cyano bis(indolyl)chalcones, closely related to the compound , finding them to exhibit potent in vitro anticancer activity against human cancer cell lines. These compounds were suggested as microtubule stabilizing agents, indicating their potential in cancer therapy research (Kumar et al., 2014).
Inhibition of DNA Topoisomerases in Leishmaniasis
Ray et al. (1997) studied novel indolyl quinolines, similar in structure to this compound, and found them to inhibit type I and type II DNA topoisomerases of Leishmania donovani. This dual inhibition indicates their potential as therapeutic agents in treating human leishmaniasis (Ray et al., 1997).
Antimicrobial Applications
Ewies and Abdelsalaam (2020) utilized a compound similar to this compound in synthesizing various heterocycles, which were then tested for antimicrobial activities. Their study indicated the potential application of such compounds in developing new antimicrobial agents (Ewies & Abdelsalaam, 2020).
Propiedades
Fórmula molecular |
C17H19N3O |
|---|---|
Peso molecular |
281.35 g/mol |
Nombre IUPAC |
2-(6-cyanoindol-1-yl)-N-cyclohexylacetamide |
InChI |
InChI=1S/C17H19N3O/c18-11-13-6-7-14-8-9-20(16(14)10-13)12-17(21)19-15-4-2-1-3-5-15/h6-10,15H,1-5,12H2,(H,19,21) |
Clave InChI |
RXMIGIZQJGELGV-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CN2C=CC3=C2C=C(C=C3)C#N |
SMILES canónico |
C1CCC(CC1)NC(=O)CN2C=CC3=C2C=C(C=C3)C#N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


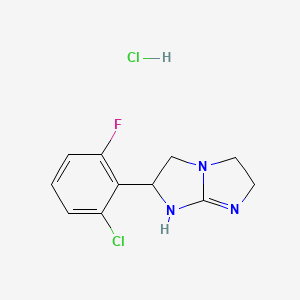
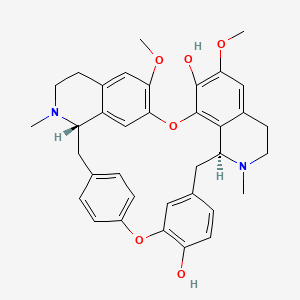
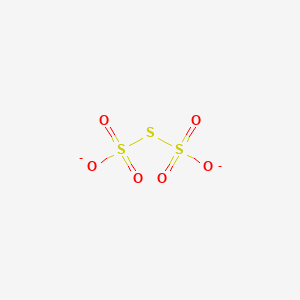
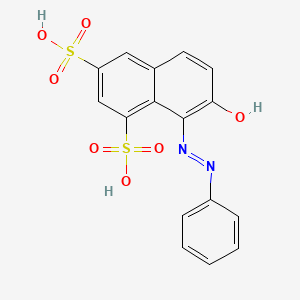

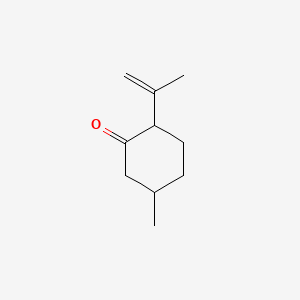

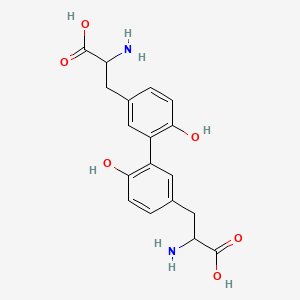

![1H,6H-5,11b-Ethano[1,3]dioxolo[4,5-j]phenanthridine, 2,3,4,4a-tetrahydro-, (4aR,5S,11bR)-](/img/structure/B1219335.png)
